2-(methylsulfanyl)ethane-1-thiol
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Overview
Description
2-(Methylsulfanyl)ethane-1-thiol, also known as 2-(methylthio)ethanethiol, is an organosulfur compound with the molecular formula C3H8S2. It is characterized by the presence of both a thiol (-SH) and a methylthio (-SCH3) group attached to an ethane backbone. This compound is known for its strong odor, which is typical of many sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)ethane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 2-chloroethanethiol with methanethiol in the presence of a base. The reaction proceeds as follows:
ClCH2CH2SH+CH3SH→CH3SCH2CH2SH+HCl
Another method involves the reduction of disulfides to thiols. For example, the reduction of 2,2’-dithiodiethanol with a reducing agent such as sodium borohydride (NaBH4) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to form 2,2’-dithiodiethane.
Reduction: Disulfides can be reduced back to thiols using reducing agents like sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mild oxidants such as iodine (I2) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,2’-Dithiodiethane
Reduction: this compound (from disulfides)
Substitution: Thioethers (e.g., 2-(methylthio)ethyl ethyl sulfide)
Scientific Research Applications
2-(Methylsulfanyl)ethane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in the context of sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its strong odor
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. As a thiol, it can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, its methylthio group can participate in nucleophilic substitution reactions, affecting biochemical pathways .
Comparison with Similar Compounds
2-(Methylsulfanyl)ethane-1-thiol can be compared with other similar compounds such as ethanethiol and methanethiol:
Ethanethiol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
Methanethiol: Contains only one thiol group and no ethane backbone, limiting its structural complexity.
2-Mercaptoethanol: Similar in structure but contains a hydroxyl group instead of a methylthio group, leading to different reactivity and applications
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
22322-43-6 |
---|---|
Molecular Formula |
C3H8S2 |
Molecular Weight |
108.2 |
Purity |
95 |
Origin of Product |
United States |
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